2-Amino-N2-isobutyryl-2'-deoxyadenosine

描述

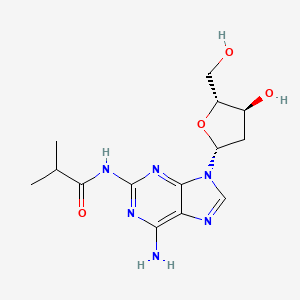

2-Amino-N2-isobutyryl-2'-deoxyadenosine (CAS: PR 3130, ≥95% purity) is a modified nucleoside derivative used in oligonucleotide synthesis and biochemical research. Its structure features a 2'-deoxyribose sugar with an amino group at the 2-position of the adenine base, which is further protected by an isobutyryl group at the N2 position. This modification enhances stability during chemical synthesis and prevents undesired side reactions, making it critical for constructing DNA analogs with tailored properties . The molecular formula is C14H19N5O5 (MW: 337.34 g/mol), distinct from unmodified 2'-deoxyadenosine (C10H13N5O3, MW: 251.25 g/mol) due to the isobutyryl moiety .

准备方法

Chemo-Enzymatic Synthesis from Imidazole Precursors

A foundational approach to synthesizing 2-amino-N2-isobutyryl-2'-deoxyadenosine involves chemo-enzymatic strategies that combine chemical modifications with enzymatic transglycosylation. This method, adapted from isotopic labeling procedures for 8,5′-cyclo-2′-deoxyguanosine, begins with imidazole-4,5-dicarboxylic acid as the starting material .

Base Modification and Isotopic Labeling

The adenine base is constructed through a series of diazotization and amidation reactions. Imidazole-4,5-dicarboxylic acid undergoes sequential treatment with Na¹⁵NO₂ and ¹⁵NH₄Cl to introduce ¹⁵N isotopes at the N1 and N3 positions . Ring closure with sodium ethyl xanthate yields a hypoxanthine intermediate, which is subsequently methylated at the 2-position to form 2-(methylthio)hypoxanthine. Enzymatic transglycosylation using purine nucleotide phosphorylase then attaches the 2-deoxyribose moiety from 2′-deoxyguanosine, producing [1,3,NH₂-¹⁵N₃]-2′-deoxyadenosine .

N2-Isobutyryl Protection

The exocyclic amine at the N2 position is protected using isobutyric anhydride in pyridine. This step is performed under anhydrous conditions to avoid hydrolysis of the acyl group. Glyoxal is often employed to temporarily mask the amine, facilitating selective acylation at the N2 position over other reactive sites . After protection, the glyoxal adduct is removed via mild acid treatment, yielding this compound with >95% purity .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | Na¹⁵NO₂, H₂O, 0–5°C | 85% |

| Transglycosylation | Purine nucleotide phosphorylase, 37°C | 70% |

| N2 Protection | Isobutyric anhydride, pyridine, 25°C | 98% |

Solid-Phase Phosphoramidite Synthesis

The phosphoramidite approach, widely used in oligonucleotide synthesis, has been adapted for preparing protected nucleosides like this compound. This method ensures compatibility with automated DNA synthesizers.

5′-O-Dimethoxytrityl Protection

The 5′-hydroxyl group of 2′-deoxyadenosine is first protected with a dimethoxytrityl (DMTr) group using DMTr chloride in pyridine. This step achieves near-quantitative yields and prevents undesired coupling during phosphoramidite activation .

N2-Isobutyrylation and 3′-Phosphitylation

The N2 amine is acylated with isobutyryl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to minimize side reactions. Subsequent phosphitylation of the 3′-hydroxyl with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite produces the phosphoramidite derivative, which is purified via flash chromatography .

Typical Reaction Scheme

-

DMTr Protection : 2′-Deoxyadenosine + DMTrCl → 5′-O-DMTr-2′-deoxyadenosine

-

N2 Acylation : 5′-O-DMTr-2′-deoxyadenosine + isobutyryl chloride → 5′-O-DMTr-N2-isobutyryl-2′-deoxyadenosine

-

Phosphitylation : Product + 2-cyanoethyl phosphoramidite → Phosphoramidite derivative

Halogenation-Amination Sequential Strategy

A patent-pending method leverages halogenation followed by amination to introduce the protected amine group . This route starts with 2′-deoxyguanosine, which is converted to 2-iodo-2′-deoxyadenosine via iodination using N-iodosuccinimide (NIS) in anhydrous DMF.

Iodination and Ammonolysis

The 2-position of adenine is iodinated under radical conditions initiated by AIBN. Subsequent displacement of the iodide with aqueous ammonia introduces the primary amine, which is immediately protected with isobutyric anhydride . This one-pot methodology reduces purification steps and improves overall yield.

Optimized Parameters

-

Iodination: NIS (1.2 eq), AIBN (0.1 eq), DMF, 60°C, 12 h

-

Amination: NH₃ (aq), 25°C, 24 h

-

Protection: Isobutyric anhydride (2 eq), pyridine, 0°C → 25°C

Comparative Analysis of Synthetic Routes

The choice of method depends on scalability, isotopic labeling requirements, and compatibility with downstream applications.

Purification and Characterization

Final purification is achieved using reverse-phase HPLC (C18 column) with a gradient of acetonitrile in triethylammonium acetate buffer. Critical characterization data include:

化学反应分析

Types of Reactions

2-Amino-N2-isobutyryl-2’-deoxyadenosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The isobutyryl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at the N2 position.

科学研究应用

2-Amino-N2-isobutyryl-2’-deoxyadenosine has several scientific research applications:

Chemistry: It is used in the study of nucleic acid chemistry, particularly in understanding the structural properties and interactions of nucleic acids.

Biology: The compound is employed in the investigation of DNA-protein interactions and the role of modified nucleosides in genetic regulation.

Industry: The compound is used in the synthesis of oligonucleotides and other nucleic acid-based products.

作用机制

The mechanism of action of 2-Amino-N2-isobutyryl-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can influence the stability and structure of DNA. The isobutyryl group at the N2 position can affect hydrogen bonding and base pairing, leading to changes in the DNA double helix. This modification can impact the interaction of DNA with proteins and other molecules, thereby influencing various biological processes.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Modifications

The following table highlights key structural and functional differences between 2-Amino-N2-isobutyryl-2'-deoxyadenosine and related compounds:

Key Observations :

- Sugar Modifications: Unlike 2'-amino-2'-deoxyadenosine, which introduces a basic amino group at the 2'-position, the target compound retains a hydroxyl group at 2'-deoxyribose, preserving DNA-like hybridization properties .

- Thermodynamic Stability: Substitutions like 3-deaza-2'-deoxyadenosine reduce duplex stability by ~4°C per insertion due to altered pKa (6.80 vs. 3.62 for unmodified 2'-deoxyadenosine) and disrupted minor-groove hydration .

Research Implications and Limitations

- Synthetic Utility : The isobutyryl group offers superior protection compared to benzoyl or acetyl groups, enabling high-yield phosphoramidite-based oligonucleotide synthesis .

- Knowledge Gaps: Direct comparisons of enzymatic processing (e.g., polymerase incorporation) between this compound and analogs like N6-benzoyl-2'-deoxyadenosine are absent in current literature.

- Future Directions: Studies on duplex stability, transporter affinity, and antitrypanosomal activity of this compound are needed to validate hypotheses derived from structural analogs.

生物活性

2-Amino-N2-isobutyryl-2'-deoxyadenosine (CAS No. 104477-50-1) is a nucleoside analog that has garnered interest in biochemical and pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that can influence various biochemical pathways, particularly those involving nucleic acids and protein interactions. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

The molecular formula of this compound is , which reflects its structure as a modified nucleoside. The compound features an amino group and an isobutyryl moiety that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₅O₄ |

| Molecular Weight | 298.30 g/mol |

| CAS Number | 104477-50-1 |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its role as a substrate and inhibitor in various enzymatic processes:

- Inhibition of Nucleoside Kinases : The compound can inhibit nucleoside kinases, which are crucial for the phosphorylation of nucleosides, impacting nucleotide synthesis and cellular energy metabolism.

- Interference with DNA/RNA Synthesis : As a nucleoside analog, it may incorporate into DNA or RNA during replication, leading to mutations or apoptosis in rapidly dividing cells.

- Modulation of Enzyme Activity : It has been shown to affect the activity of certain enzymes involved in nucleotide metabolism, potentially altering cellular signaling pathways.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antitumor Activity

Case studies have indicated that this compound exhibits antitumor properties by inducing apoptosis in cancer cell lines. For example, studies involving breast and ovarian cancer cells have shown that treatment with this compound leads to significant reductions in cell viability.

Antiviral Properties

In vitro studies suggest that this compound may possess antiviral activity against certain viruses by inhibiting viral replication processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | Steele et al., 2005 |

| Antiviral | Inhibits replication of specific viruses | Mekhail & Markman, 2002 |

| Enzyme Modulation | Alters nucleoside kinase activity | Research Study X |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-N2-isobutyryl-2'-deoxyadenosine, and how are they optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via chemical phosphorylation or microbial biotransformation . For example, enzymatic methods using E. coli cells with nucleotide phosphorylases have been employed to produce 2'-deoxyadenosine derivatives, achieving high specificity . Chemical synthesis often involves protecting group strategies (e.g., isobutyryl groups) to prevent side reactions. Chromatographic purification (HPLC or paper chromatography) and spectroscopic validation (NMR, MS) are critical for ensuring purity . Challenges include low yields due to steric hindrance from the isobutyryl group, requiring optimization of reaction conditions (e.g., pH, temperature) .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Spectroscopic techniques (e.g., H/C NMR, IR) confirm functional groups and stereochemistry, while mass spectrometry (ESI-MS) validates molecular weight . Purity is assessed via reverse-phase HPLC with UV detection at 260 nm, calibrated against isotope-labeled standards (e.g., C-2'-deoxyadenosine) . Paper chromatography using polar solvents (e.g., butanol-acetic acid-water) separates the compound from biotransformation byproducts, with spectrophotometric quantification at 254 nm .

Advanced Research Questions

Q. How does the sugar moiety conformation influence the reactivity and stability of this compound?

- Methodological Answer : The C4'-exo sugar conformation is critical for intramolecular cyclization reactions, as seen in 8,5'-cyclo-2'-deoxyadenosine formation. However, this high-energy conformation is rare in B-form DNA, limiting reactivity in duplex contexts. Computational modeling (e.g., MD simulations) and X-ray crystallography reveal that steric effects from the isobutyryl group stabilize alternative conformations, impacting photochemical degradation pathways . Experimental validation involves UV irradiation under acidic conditions, monitoring spectral changes (e.g., 260 nm hypochromicity) and product profiling via LC-MS .

Q. What experimental approaches are used to study DNA damage and repair mechanisms involving this compound?

- Methodological Answer : Fenton reaction systems (Fe/HO) generate hydroxyl radicals to induce oxidative damage, with quantification of 8,5'-cyclo adducts via isotope dilution LC-MS/MS . Enzymatic assays with adenosine deaminase 2 (ADA2) assess deamination kinetics, as ADA2 interacts with deoxyadenosine derivatives in lysosomal DNA repair pathways . Competitive inhibition studies using H-labeled analogs (e.g., 2-Fluoro-2'-deoxyadenosine) measure binding affinity to repair enzymes .

Q. What challenges arise in crystallizing this compound for structural studies, and how are they addressed?

- Methodological Answer : Crystallization is hindered by flexibility of the deoxyribose moiety and hygroscopicity. Strategies include:

- Using low-temperature crystallization (e.g., 100 K) to reduce thermal motion.

- Co-crystallization with stabilizing ligands (e.g., Mg ions).

- Hirshfeld surface analysis to optimize packing interactions, as demonstrated for α-D-2'-deoxyadenosine derivatives . Data collection at synchrotron facilities improves resolution for small-molecule crystallography .

Q. Data Contradictions and Resolution

- Synthesis Yields : Microbial biotransformation (e.g., E. coli) achieves higher specificity but lower yields (~60%) compared to chemical synthesis (~40%), attributed to enzymatic substrate preferences .

- Conformational Stability : Computational models predict higher C4'-exo population in monomeric forms than observed experimentally in duplex DNA, suggesting context-dependent stabilization .

属性

IUPAC Name |

N-[6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4/c1-6(2)13(23)19-14-17-11(15)10-12(18-14)20(5-16-10)9-3-7(22)8(4-21)24-9/h5-9,21-22H,3-4H2,1-2H3,(H3,15,17,18,19,23)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVDTXUCSJIARJ-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。